1-Acetoxy-4-fluoro-naphthalene
Description
1-Acetoxy-4-fluoro-naphthalene (CAS 316-68-7) is a naphthalene derivative with an acetoxy (-OAc) group at position 1 and a fluorine atom at position 2. Its molecular formula is C₁₂H₉FO, with a molecular weight of 188.201 g/mol . This compound is primarily used in synthetic organic chemistry and materials science research, where its electron-withdrawing fluorine and ester functionalities influence reactivity and stability. Synonyms include 1-acetyl-4-fluoronaphthalene and 4-fluoro-1-acetonaphthone .
Properties
Molecular Formula |
C12H9FO2 |
|---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
(4-fluoronaphthalen-1-yl) acetate |
InChI |
InChI=1S/C12H9FO2/c1-8(14)15-12-7-6-11(13)9-4-2-3-5-10(9)12/h2-7H,1H3 |
InChI Key |
QRQJUPZHVLNSKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C2=CC=CC=C21)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Chemical Property Comparison
The following table compares 1-Acetoxy-4-fluoro-naphthalene with three related naphthalene derivatives:
Key Observations:
- Reactivity : The acetoxy group in this compound may undergo hydrolysis more readily than the methoxy or ethoxy groups in the ether-containing analogs .
- Nitro vs. Ester Groups : 1-Methoxy-4-nitro-naphthalene’s nitro group (strong electron-withdrawing) contrasts with the acetoxy group (moderate electron-withdrawing), leading to differences in aromatic substitution patterns .
Data Gaps and Research Needs
- Toxicological Profiles : Systematic studies on inhalation, oral, or dermal exposure are lacking for this compound and its analogs .
- Synthetic Utility : Comparative reactivity studies (e.g., Friedel-Crafts acylations) between these derivatives could clarify their roles in organic synthesis.
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